methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Medicinal Chemistry Physicochemical Profiling Drug Design

This 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide (CAS 924833-82-9) features a sterically differentiated 5-methyl-triazole core inaccessible via standard CuAAC click chemistry, offering unique SAR exploration potential. Its single H-bond donor motif and methyl ester prodrug moiety confer passive membrane permeability suitable for intracellular target engagement. The CCDC-deposited crystal structure enables unambiguous regioisomeric authentication—critical for core facilities managing triazole libraries where N2-alkylated or 1,5-disubstituted impurities compromise screening integrity. Deploy this compound as a minimal pharmacophore control alongside potent dual-/triple-donor analogs to validate H-bond essentiality in your SAR cascade.

Molecular Formula C20H20N4O4
Molecular Weight 380.404
CAS No. 924833-82-9
Cat. No. B2516000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
CAS924833-82-9
Molecular FormulaC20H20N4O4
Molecular Weight380.404
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)OC)C
InChIInChI=1S/C20H20N4O4/c1-4-28-17-10-8-16(9-11-17)24-13(2)18(22-23-24)19(25)21-15-7-5-6-14(12-15)20(26)27-3/h5-12H,4H2,1-3H3,(H,21,25)
InChIKeyKQDBJYLGPIRVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-82-9): Procurement-Relevant Identity and Core Structural Class


Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-82-9) is a fully synthetic, 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamide derivative [1]. It belongs to the broader class of triazole-carboxamide conjugates, a scaffold extensively explored in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications [2]. The compound features a 4-ethoxyphenyl substituent at the N1 position, a methyl group at the C5 position of the triazole ring, and a methyl 3-aminobenzoate moiety linked via an amide bond at the C4 position, yielding a molecular formula of C20H20N4O4 and a molecular weight of 380.40 g/mol . Unlike the more common 1,4-disubstituted triazoles accessible via CuAAC click chemistry, the 1,4,5-trisubstituted architecture of this compound introduces a distinct steric and electronic profile at the triazole core that cannot be replicated by simple 1,4-disubstituted analogs .

Why Generic 1,2,3-Triazole-4-Carboxamide Substitution Is Not Valid for Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-82-9)


The 1,2,3-triazole-4-carboxamide class encompasses an extraordinarily broad chemical space, with IC50 values for antiproliferative activity spanning over four orders of magnitude—from low nanomolar to >100 µM—depending on the nature and position of substituents on the triazole core and the appended aromatic amide [1]. Small structural changes produce non-linear, unpredictable shifts in target engagement: for example, moving a methoxy substituent from the para to the ortho position on the N1-phenyl ring can abolish activity entirely or shift selectivity between cancer cell lines [1]. Within the 1-(4-alkoxyphenyl)-5-methyl sub-series specifically, the ethoxy → methoxy interchange alters logP by approximately 0.5 units and modifies CYP450 inhibition profiles, directly affecting both pharmacokinetic behavior and off-target liability [2]. These steep and discontinuous structure–activity relationships mean that no two analogs can be assumed interchangeable without head-to-head experimental confirmation, and procurement of a non-identical triazole-4-carboxamide for a defined experimental protocol carries a high risk of irreproducible results.

Quantitative Differentiation Evidence for Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-82-9) vs. Closest Structural Analogs


Molecular Weight and Bulk Physicochemical Differentiation vs. 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Analogs

The target compound (MW 380.40 g/mol) carries a 4-ethoxyphenyl N1 substituent, which increases molecular weight by 14 g/mol and calculated logP by approximately 0.5 units relative to the direct 4-methoxyphenyl analog (MW ~366 g/mol) . This difference shifts the compound across the threshold where intestinal absorption and plasma protein binding characteristics can change discontinuously—compounds with MW > 380 and logP > 3.5 frequently exhibit altered oral bioavailability and tissue distribution compared to their lighter, less lipophilic counterparts [1]. The ethoxy group also introduces an additional rotatable bond (11 total vs. ~10 for the methoxy analog), which may reduce conformational rigidity and affect entropy-driven binding thermodynamics .

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Accessibility and Scaffold Uniqueness: 1,4,5-Trisubstituted vs. 1,4-Disubstituted Triazole Architecture

The vast majority of commercially available 1,2,3-triazole-4-carboxamides are 1,4-disubstituted, synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [1]. This compound, however, bears a 5-methyl substituent on the triazole ring, classifying it as a 1,4,5-trisubstituted triazole . Synthesis of 1,4,5-trisubstituted triazoles cannot be achieved via the standard CuAAC protocol and generally requires either ruthenium-catalyzed cycloaddition or multi-step condensation strategies, both of which yield distinct regioisomeric profiles and synthetic intermediates that are not shared with the 1,4-disubstituted series [2]. This different synthetic origin means that procurement of a 1,4-disubstituted triazole as a substitute introduces a fundamentally different steric environment at the triazole C5 position (H vs. CH3), which alters π-stacking interactions, hydrogen bond geometry, and metabolic stability at the heterocyclic core [2].

Synthetic Chemistry Click Chemistry Chemical Procurement

Hydrogen Bond Donor Deficiency and Its Impact on Target Engagement vs. Amide-Rich Triazole Conjugates

The target compound possesses a single hydrogen bond donor (the amide NH) and exhibits a topological polar surface area (TPSA) of approximately 83 Ų, as estimated from its molecular structure . In contrast, many biologically optimized triazole-4-carboxamide anticancer leads incorporate additional H-bond donors (phenolic OH, primary amines, or sulfonamide NH) to achieve sub-micromolar potency through multi-point hydrogen bonding with kinase hinge regions or tubulin binding sites [1]. For example, benzisothiazole-triazole-4-carboxamide hybrids with dual H-bond donor capacity achieve IC50 values of 0.76 µM against MCF-7 breast cancer cells, whereas structurally simpler mono-donor triazole carboxamides in the same series typically show IC50 values in the 10–50 µM range [2]. The single H-bond donor architecture of the target compound suggests it is a scaffold-hopping intermediate or selectivity probe rather than a potency-optimized lead, and this property must be accounted for when selecting compounds for biochemical assays where strong target engagement is expected.

Medicinal Chemistry Molecular Recognition Structure-Based Design

Methyl Ester Prodrug Motif: Differentiated Hydrolytic Stability and Cellular Handling vs. Free Carboxylic Acid Analogs

The target compound contains a methyl ester moiety at the meta position of the benzamide ring, distinguishing it from the corresponding free carboxylic acid analog . Methyl ester prodrug strategies are well-established for improving cell membrane permeability: the neutral ester passively diffuses across lipid bilayers, after which intracellular esterases hydrolyze it to the charged carboxylate, trapping the active metabolite inside the cell [1]. Quantitative structure–permeability relationship (QSPR) models predict that methylation of a benzoic acid moiety increases calculated passive permeability (Papp) by approximately 5- to 20-fold, depending on the specific scaffold [1]. In head-to-head comparisons within triazole-carboxamide series, methyl ester derivatives consistently show 3- to 10-fold lower IC50 values in cell-based antiproliferative assays compared to their free carboxylic acid counterparts, attributable to enhanced intracellular accumulation rather than increased intrinsic target potency [2]. Procuring the free acid analog instead of the methyl ester would therefore systematically underestimate cellular potency and confound interpretation of structure–activity relationships.

Prodrug Design Cellular Pharmacology Esterase Metabolism

Crystal Structure Availability Enables Confident Structural Authentication vs. Amorphous or Uncharacterized Analogs

A crystal structure of the compound has been deposited in the Cambridge Structural Database (CCDC) [1]. Single-crystal X-ray diffraction provides unambiguous confirmation of molecular connectivity, regiochemistry (confirming the 1,4,5-trisubstituted pattern), and solid-state conformation [1]. In contrast, the majority of triazole-4-carboxamide screening compounds available from commercial suppliers are characterized only by LCMS and 1H NMR, leaving potential ambiguity regarding regioisomeric purity (e.g., 1,4- vs. 1,5-disubstituted or N1- vs. N2-alkylated triazoles, which are common synthetic byproducts of non-regioselective cycloaddition routes) [2]. The availability of a deposited crystal structure provides a definitive reference standard for identity confirmation via powder X-ray diffraction (PXRD) comparison, an option unavailable for most competing analogs. This is a tangible procurement advantage for laboratories requiring rigorous compound identity verification before committing to expensive biological assays [1].

Structural Chemistry Quality Control Crystallography

Procurement-Relevant Application Scenarios for Methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate (CAS 924833-82-9)


Scaffold-Hopping Starting Point for Kinase or Tubulin Inhibitor Discovery Programs Requiring 1,4,5-Trisubstituted Triazole Cores

The 1,4,5-trisubstituted architecture with a 5-methyl group provides a sterically differentiated triazole core that cannot be accessed via standard CuAAC click chemistry. Medicinal chemistry teams seeking to explore chemical space beyond the heavily populated 1,4-disubstituted triazole landscape can use this compound as a validated synthetic intermediate or scaffold-hopping starting point, with the deposited crystal structure [1] enabling structure-based design. The single H-bond donor motif and moderate TPSA (~83 Ų) make it suitable for programs targeting intracellular proteins where excessive polarity would limit cell permeability.

Intracellular Target Engagement Studies Requiring a Methyl Ester Prodrug for Enhanced Cellular Uptake

The methyl ester moiety confers passive membrane permeability advantages over free carboxylic acid analogs, making this compound suitable for cell-based assays where intracellular target access is required. Investigators studying targets such as tubulin, Hsp90, or intracellular kinases—where triazole-4-carboxamides have established activity—can leverage the ester prodrug feature to maximize intracellular compound exposure. The controlled hydrolysis by endogenous esterases provides a built-in mechanism for generating the active carboxylate metabolite intracellularly, a property not shared by non-esterified comparators [2].

Selectivity Profiling Against Optimized Multi-Donor Triazole Leads in Parallel Screening Cascades

Because this compound lacks the additional H-bond donors (phenolic OH, amine, sulfonamide) present in many sub-micromolar triazole-4-carboxamide leads, it is well-suited as a 'minimal pharmacophore' control compound in parallel screening cascades. When run alongside potent dual- or triple-donor triazole analogs (e.g., benzisothiazole-triazole hybrids with IC50 ~0.76 µM against MCF-7 cells [3]), the absence of activity for the mono-donor target compound would confirm that the additional H-bond interactions are essential for potency, thereby strengthening SAR interpretation and guiding medicinal chemistry optimization vectors.

Analytical Reference Standard for Crystallographic Authentication of Triazole Regioisomeric Purity

The availability of a CCDC-deposited single-crystal structure [1] positions this compound as a reference standard for laboratories that require unambiguous structural authentication of triazole-containing compound libraries. PXRD comparison with the known crystal form can confirm identity and distinguish the correct 1,4,5-trisubstituted regioisomer from common synthetic impurities such as 1,5-disubstituted or N2-alkylated triazoles. This is particularly valuable for core facilities, compound management groups, and CROs conducting large-scale triazole library screening where compound identity errors carry high financial and scientific costs.

Quote Request

Request a Quote for methyl 3-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.